Ornipressin
Overview
Description
Ornipressin, also known as ornithine-8-vasopressin or POR-8, is a synthetic vasopressin analogue . It produces vasoconstriction via vasopressin V1A receptor-mediated vascular smooth muscle cell contraction . It is used to control bleeding in surgical practice .
Synthesis Analysis
Ornipressin is a synthetic derivative of vasopressin (arginine-8-vasopressin) in which ornithine is substituted for arginine at the 8 position . The pressor and anti-diuretic effect of ornipressin depend on the alkalinity of the amino-acid residue at position 8 of the molecule .Molecular Structure Analysis
The molecular formula of Ornipressin is C45H63N13O12S2 . It is a synthetic analog of vasopressin with ORNITHINE substitution at residue 8 of the cyclic nonapeptide .Scientific Research Applications
Cardiac and Hemodynamic Effects
Ornipressin, a synthetic derivative of natural vasopressin, is primarily used as a potent peripheral vasoconstrictor, often in combination with local anesthetics. Research indicates its significant influence on cardiac function and hemodynamics. For instance, it causes cardiac effects mainly via changes in coronary flow, potentially leading to myocardial ischemia in certain cases due to severe coronary vasoconstriction (Graf et al., 1997). Additionally, ornipressin has shown effects on systemic hemodynamics, including changes in blood pressure and heart rate, when used during surgical procedures (Veit et al., 1993).
Renal Function in Liver Cirrhosis
In patients with decompensated cirrhosis, ornipressin has demonstrated beneficial effects on renal function. Studies have shown improvements in renal hemodynamics, such as increased renal blood flow and reduced renal vascular resistance, contributing to improved renal function in these patients (Lenz et al., 1991). This improvement is typically marked by significant increases in parameters like inulin clearance, urine volume, and sodium excretion.
Therapeutic Potential in Hepatorenal Syndrome
Ornipressin has been studied for its potential in treating hepatorenal syndrome, a severe complication of liver cirrhosis characterized by renal failure. It appears to reverse the hyperdynamic circulation associated with hepatic failure, leading to an overall improvement in renal function and systemic hemodynamics (Gülberg et al., 1999). The effectiveness of ornipressin in this context suggests its utility as a therapeutic agent in managing complex conditions like hepatorenal syndrome.
Hemostasis in Neurosurgery
In neurosurgical procedures, controlling superficial hemorrhage is crucial. Ornipressin has been evaluated for its efficacy in achieving hemostasis during these surgeries. A study found that ornipressin was as effective as adrenaline, a commonly used agent, in controlling bleeding with minimal systemic effects, making it a safer alternative (Torda et al., 1972).
Future Directions
Ornipressin exhibits a particular affinity for V1 receptors, thus mimicking the vascular effects of AVP. It has been reported to reduce blood loss during laparoscopic myomectomy and proved useful in cirrhosis with hepatorenal syndrome . This suggests potential future directions for the use of Ornipressin in medical procedures and treatments.
properties
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNMIGOEDGHVLE-LGYYRGKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H63N13O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021593 | |
Record name | Ornipressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1042.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ornipressin | |
CAS RN |
3397-23-7 | |
Record name | Ornipressin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ornipressin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13464 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ornipressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ornipressin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORNIPRESSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KTH6N080W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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